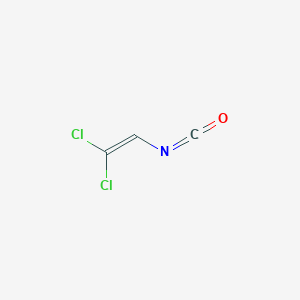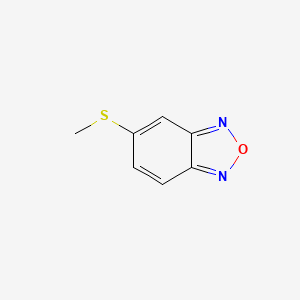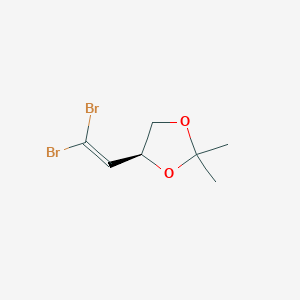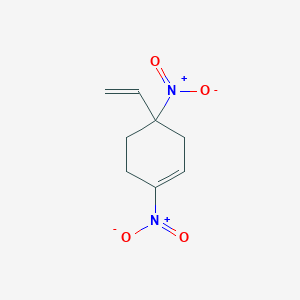![molecular formula C25H27N3 B14631967 4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) CAS No. 57752-05-3](/img/structure/B14631967.png)
4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) is an organic compound that features an indole moiety linked to two N,N-dimethylaniline groups through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of indole-3-carboxaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Indole-3-carboxaldehyde+2N,N-dimethylanilineacid catalyst4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The indole moiety is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. Additionally, the N,N-dimethylaniline groups can participate in electron-donating interactions, further affecting the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-diethylaniline)
- 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dipropylaniline)
- 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dibutylaniline)
Uniqueness
4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) is unique due to its specific combination of the indole moiety and N,N-dimethylaniline groups. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to its analogs with different alkyl groups, the dimethyl derivative may exhibit different reactivity and binding characteristics, influencing its suitability for specific applications.
Propriétés
Numéro CAS |
57752-05-3 |
|---|---|
Formule moléculaire |
C25H27N3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]-(1H-indol-3-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H27N3/c1-27(2)20-13-9-18(10-14-20)25(19-11-15-21(16-12-19)28(3)4)23-17-26-24-8-6-5-7-22(23)24/h5-17,25-26H,1-4H3 |
Clé InChI |
VHNFUPWJKZFFQF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14631888.png)



![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)

![6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one](/img/structure/B14631942.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)


